7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method involves the use of thionyl chloride in the presence of a catalyst to produce the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound often employs microchannel reactors for rapid diazotization and subsequent reaction with thionyl chloride . This method ensures higher stability and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Involves the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, cuprous chloride, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound is known to undergo electrophilic aromatic substitution reactions, which play a crucial role in its biological activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Chloroimidazo[1,2-A]pyridine-3-sulfonyl chloride: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C8H7ClN2O2S |
---|---|
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
7-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-6-2-3-11-7(4-6)10-5-8(11)14(9,12)13/h2-5H,1H3 |
InChI-Schlüssel |
KGYZKQUIYVBJQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=C(N2C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.